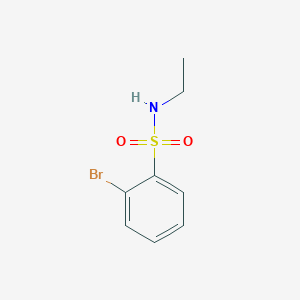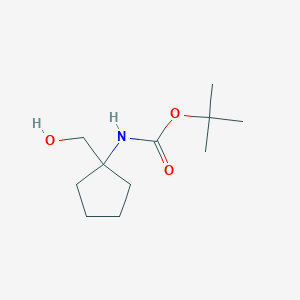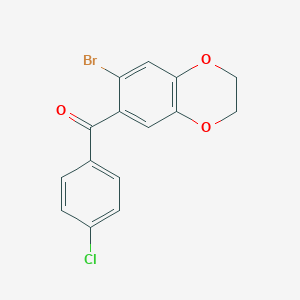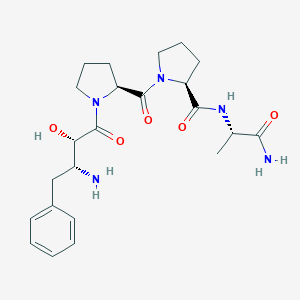![molecular formula C9H14O B063585 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone CAS No. 170303-19-2](/img/structure/B63585.png)
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone is a synthetic compound that has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound is also known as carvotanacetone and is a derivative of carvone, a natural product found in many essential oils.
Wirkmechanismus
The mechanism of action of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, as well as the proliferation of cancer cells. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone in lab experiments is its relatively low cost and availability. However, one limitation is the lack of information regarding its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for research involving 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone. One area of interest is its potential use as an antibacterial and antifungal agent in the development of new drugs. Additionally, this compound may have applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone.
Synthesemethoden
The synthesis of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone can be achieved through a multistep process. One common method involves the conversion of carvone to carvacrol, followed by the oxidation of carvacrol to carvacrol acetate. The final step involves the hydrolysis of carvacrol acetate to yield 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
170303-19-2 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(2)4-8-5-9(8)7(3)10/h4,8-9H,5H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
HPXHMACQKOXZRR-BDAKNGLRSA-N |
Isomerische SMILES |
CC(=C[C@@H]1C[C@H]1C(=O)C)C |
SMILES |
CC(=CC1CC1C(=O)C)C |
Kanonische SMILES |
CC(=CC1CC1C(=O)C)C |
Synonyme |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




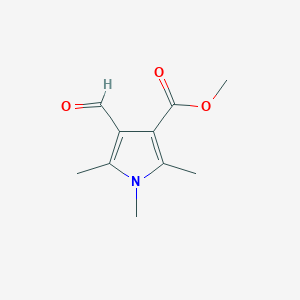


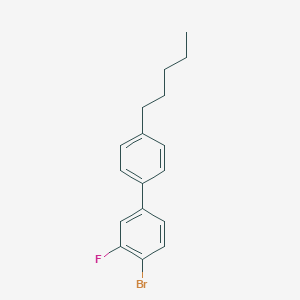
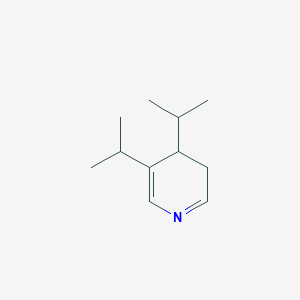
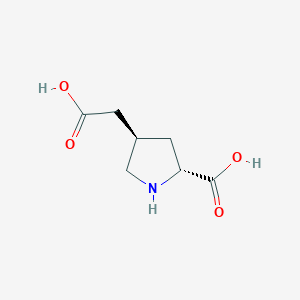
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)

